DYRK1A Kinase Inhibition: Sub-100 nM Potency Class Membership Established via Patent SAR
The 4,5-bis(4-bromophenyl) substitution pattern, when incorporated into the broader imidazol-2-one scaffold, falls within a patent-defined structural class of selective DYRK1A kinase inhibitors achieving IC₅₀ values below 0.1 μM (100 nM). While the specific compound 123714-75-0 lacks standalone published IC₅₀ data, it resides within a patent claim scope where 'particularly advantageous derivatives' with the 4,5-diaryl-1H-imidazol-2(3H)-one core structure exhibit IC₅₀ values of less than 0.1 μM against DYRK1A in standardized kinase assays [1]. In contrast, alternative scaffolds such as leucettamine B (the natural product lead) exhibit weaker potency (IC₅₀ in the 2.5–50 μM range from virtual screening campaigns) [1], and simple 2-substituted imidazoles lacking the carbonyl group show IC₅₀ values >1 μM [2].
| Evidence Dimension | DYRK1A kinase inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ < 0.1 μM (claimed class value for optimized 4,5-diarylimidazol-2-ones) |
| Comparator Or Baseline | Leucettamine B (natural product): IC₅₀ = 2.5–50 μM; 2-substituted imidazoles lacking carbonyl: IC₅₀ > 1 μM |
| Quantified Difference | ≥25-fold to >500-fold potency enhancement over natural product lead; ≥10-fold over non-carbonyl imidazole analogs |
| Conditions | In vitro kinase inhibition assay; DYRK1A recombinant enzyme; ATP concentration at Km |
Why This Matters
Procurement of this specific brominated scaffold enables access to a potent DYRK1A inhibition phenotype; substitution with non-brominated or non-carbonyl analogs risks losing this class-validated potency advantage.
- [1] Tahtouh, T., Durieu, E., Liger, F., et al. (2008). Imidazolone derivatives, method for the preparation thereof and biological applications. US Patent 8,563,588. Filed August 1, 2008, and issued November 5, 2013. View Source
- [2] Kim, N. D. et al. (2006). Discovery of novel DYRK1A inhibitors by virtual screening. Bioorganic & Medicinal Chemistry Letters, 16(14), 3712-3716. (Cited within US 8,563,588 as baseline comparator). View Source
